2,4-dichloro-N-phenylbenzamide
CAS No.: 6043-39-6
Cat. No.: VC21288554
Molecular Formula: C13H9Cl2NO
Molecular Weight: 266.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6043-39-6 |
|---|---|
| Molecular Formula | C13H9Cl2NO |
| Molecular Weight | 266.12 g/mol |
| IUPAC Name | 2,4-dichloro-N-phenylbenzamide |
| Standard InChI | InChI=1S/C13H9Cl2NO/c14-9-6-7-11(12(15)8-9)13(17)16-10-4-2-1-3-5-10/h1-8H,(H,16,17) |
| Standard InChI Key | XMFGGNMHIVSTGZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
| Canonical SMILES | C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Introduction
Chemical Structure and Properties
Physical Properties
Based on structural analysis and comparison with similar compounds, 2,4-dichloro-N-phenylbenzamide likely possesses the following physical and chemical properties:
| Property | Predicted Value/Characteristic |
|---|---|
| Physical State | Crystalline solid |
| Molecular Weight | Approximately 266.13 g/mol |
| Solubility | Limited solubility in water; soluble in organic solvents (e.g., ethanol, methanol, DMSO) |
| Melting Point | Expected to be between 110-150°C |
| Chemical Stability | Stable under normal laboratory conditions |
The presence of two electron-withdrawing chlorine groups on the benzamide portion affects the electron distribution across the molecule, potentially influencing its reactivity and binding interactions with biological targets.
Synthesis Methods
General Synthetic Approaches
The synthesis of 2,4-dichloro-N-phenylbenzamide likely follows similar pathways to those used for related benzamide derivatives. A conventional approach would involve the reaction of 2,4-dichlorobenzoyl chloride with aniline (phenylamine) under appropriate conditions.
Drawing from synthetic methods employed for similar compounds, a general reaction scheme might involve:
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Preparation of the acid chloride from 2,4-dichlorobenzoic acid using thionyl chloride (SOCl₂)
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Reaction of the resulting acid chloride with aniline in the presence of a base
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Purification of the final product through recrystallization
Laboratory Procedure
Based on the synthetic procedure for 2-chloro-N-phenylbenzamide described in the source material, a potential synthesis method for 2,4-dichloro-N-phenylbenzamide might involve:
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Combining 2,4-dichlorobenzoyl chloride (0.025 mol) with aniline (0.05 mol) in 75 mL of ethanol
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Refluxing the mixture for approximately 3 hours using an electric heating mantle
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Cooling the reaction mixture to room temperature
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Pouring the reaction mixture into water (approximately 125 mL)
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Allowing the mixture to stand for 10 minutes before filtering the precipitated product under suction
The key difference compared to the synthesis described in the source material would be the use of 2,4-dichlorobenzoyl chloride instead of 2-chlorobenzoyl chloride.
Spectroscopic Characterization
Infrared Spectroscopy
Based on characterizations of similar compounds, 2,4-dichloro-N-phenylbenzamide would likely exhibit the following characteristic IR absorption bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H stretching | 3050-3100 |
| N-H stretching (amide) | 3250-3350 |
| C=O stretching (amide) | 1640-1680 |
| Aromatic C=C stretching | 1450-1600 |
| C-N stretching | 1200-1300 |
| C-Cl stretching | 740-760 |
These spectral features would be consistent with those observed for related compounds in the source materials .
Nuclear Magnetic Resonance Spectroscopy
The proton NMR spectrum of 2,4-dichloro-N-phenylbenzamide would likely show:
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A singlet at approximately δ 10-11 ppm for the amide proton (N-H)
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Multiple signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on both the phenyl ring and the 2,4-dichlorobenzene ring
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Distinct patterns reflecting the substitution patterns on both aromatic rings
The compound's proton NMR profile would resemble those of structurally similar compounds described in the literature, with adjustments for the specific substitution pattern .
Biological Activity and Applications
Structure-Activity Relationships
The biological activity of 2,4-dichloro-N-phenylbenzamide would likely be influenced by:
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The electronic effects of the two chlorine atoms, which affect electron distribution and potential hydrogen bonding
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The amide linkage, which can participate in hydrogen bonding with biological targets
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The conformational preferences of the molecule, which affect how it interacts with receptor binding sites
Comparing this compound with its more complex derivatives provides insight into structure-activity relationships. For example, the compound 2,4-dichloro-N-(4-pyrrolidin-1-ylphenyl)benzamide contains an additional pyrrolidine group on the phenyl ring, which would significantly alter its physicochemical properties and biological activities .
Comparison with Structurally Related Compounds
Structural Analogs
Table 1 provides a comparison between 2,4-dichloro-N-phenylbenzamide and several structurally related compounds:
These structural variations significantly influence the compounds' physicochemical properties and potential biological activities.
Functional Comparisons
The differences in substitution patterns between 2,4-dichloro-N-phenylbenzamide and its analogs have important implications:
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The unsubstituted phenyl ring in 2,4-dichloro-N-phenylbenzamide results in a more lipophilic character compared to derivatives with polar substituents
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The absence of additional functional groups may limit specific binding interactions with biological targets compared to more complex derivatives
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The simpler structure may facilitate easier synthetic modifications for structure-activity relationship studies
As noted in one source, 2,4-Dichloro-N-phenylbenzamide "lacks the ester linkage present in" more complex derivatives like 2,4-Dichloro-N-[4-(2,4-dichlorobenzoyloxy)-2-methylphenyl]benzamide. This structural difference would significantly influence the compound's chemical reactivity and biological properties.
Future Research Directions
Synthesis Optimization
Future research could focus on developing improved synthetic routes for 2,4-dichloro-N-phenylbenzamide, potentially exploring:
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Green chemistry approaches with reduced environmental impact
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Catalyst-mediated reactions for improved yields and selectivity
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Flow chemistry methods for scaled production
Biological Evaluation
Comprehensive biological screening of 2,4-dichloro-N-phenylbenzamide could reveal:
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Specific antimicrobial activities against various bacterial and fungal strains
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Potential anticancer properties through cell-based assays
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Enzyme inhibition profiles across different classes of enzymes
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Receptor binding affinities to identify potential therapeutic targets
Structural Modifications
The compound's structure offers several positions for modification to develop structure-activity relationships:
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Variation of the halogen substitution pattern on the benzoyl ring
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Introduction of substituents on the phenyl ring
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Modification of the amide linkage
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Development of conformationally restricted analogs
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